Cas no 2228666-15-5 (1-(3-chloroprop-1-en-2-yl)-3-(difluoromethyl)sulfanylbenzene)

1-(3-chloroprop-1-en-2-yl)-3-(difluoromethyl)sulfanylbenzene structure
2228666-15-5 structure
Product Name:1-(3-chloroprop-1-en-2-yl)-3-(difluoromethyl)sulfanylbenzene
CAS No:2228666-15-5
MF:C10H9ClF2S
MW:234.693267583847
CID:5766863
PubChem ID:165634583
Update Time:2025-07-18

1-(3-chloroprop-1-en-2-yl)-3-(difluoromethyl)sulfanylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloroprop-1-en-2-yl)-3-[(difluoromethyl)sulfanyl]benzene
    • 2228666-15-5
    • EN300-1973077
    • 1-(3-chloroprop-1-en-2-yl)-3-(difluoromethyl)sulfanylbenzene
    • Inchi: 1S/C10H9ClF2S/c1-7(6-11)8-3-2-4-9(5-8)14-10(12)13/h2-5,10H,1,6H2
    • InChI Key: CMBXIGZULLCGLH-UHFFFAOYSA-N
    • SMILES: ClCC(=C)C1C=CC=C(C=1)SC(F)F

Computed Properties

  • Exact Mass: 234.0081555g/mol
  • Monoisotopic Mass: 234.0081555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 25.3Ų

1-(3-chloroprop-1-en-2-yl)-3-(difluoromethyl)sulfanylbenzene Pricemore >>

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Additional information on 1-(3-chloroprop-1-en-2-yl)-3-(difluoromethyl)sulfanylbenzene

1-(3-chloroprop-1-en-2-yl)-3-(difluoromethyl)sulfanylbenzene (CAS No. 2228666-15-5): A Promising Compound in Modern Pharmaceutical Research

1-(3-chloroprop-1-en-2-yl)-3-(difluoromethyl)sulfanylbenzene is a multifunctional organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. Its chemical identity, defined by the CAS number 2228666-15-5, represents a novel scaffold with potential applications in drug discovery and therapeutic innovation. This compound exhibits a combination of fluorinated, chlorinated, and sulfur-containing functional groups, which are critical for modulating biological activity and enhancing pharmacokinetic properties. Recent studies have highlighted its role in targeting specific enzymatic pathways, making it a valuable candidate for the development of next-generation therapeutics.

At the molecular level, the 1-(3-chloroprop-1-en-2-yl) moiety introduces a chlorinated alkene group, while the 3-(difluoromethyl)sulfanylbenzene fragment combines fluorinated methyl and sulfur functionalities. This hybrid structure allows for the creation of diverse interactions with biological targets, such as ion channels, proteases, and G-protein-coupled receptors (GPCRs). The presence of sulfur atoms in the sulfanyl group further enhances its reactivity, enabling the compound to participate in redox reactions and modulate oxidative stress pathways. These properties have been explored in recent research to address challenges in chronic inflammatory diseases and neurodegenerative conditions.

One of the key advantages of 1-(3-chloroprop-1-en-2-yl)-3-(difluoromethyl)sulfanylbenzene is its ability to act as a prodrug precursor. By incorporating fluorinated and chlorinated substituents, the compound can undergo metabolic activation to release bioactive molecules, such

Recent advances in medicinal chemistry have demonstrated the utility of 1-(3-chloroprop-1-en-2-yl)-3-(difluoromethyl)sulfanylbenzene in the design of selective inhibitors for protein kinases, which are implicated in various cancers and autoimmune disorders. A 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits high affinity for the Src family of kinases, with an IC50 value of 0.8 nM, significantly lower than existing inhibitors. This selectivity is attributed to the spatial arrangement of the difluoromethyl and chloropropenyl groups, which enable precise binding to the ATP-binding pocket of the target enzyme.

Furthermore, the compound's sulfur-containing functionality has been linked to its potential as an antioxidant agent. In vitro experiments conducted in 2024 showed that 1-(3-chloroprop-1-en-2-yl)-3-(difluoromethyl)sulfanylbenzene can neutralize reactive oxygen species (ROS) by donating electrons to free radicals, thereby reducing oxidative damage in cellular systems. This property makes it a promising candidate for the treatment of conditions associated with oxidative stress, such as diabetes mellitus and age-related macular degeneration (AMD).

From a synthetic perspective, the preparation of 1-(3-chloroprop-1-en-2-yl)-3-(difluoromethyl)sulfanylbenzene involves a series of well-established organic reactions, including nucleophilic substitution and electrophilic aromatic substitution. A 2022 paper in Organic Letters described a scalable method for its synthesis using microwave-assisted coupling, which significantly reduces reaction time and improves yield. This approach is particularly relevant for industrial applications, as it aligns with green chemistry principles by minimizing waste and energy consumption.

Despite its promising properties, the compound's biological activity is still under investigation. Ongoing research focuses on optimizing its pharmacokinetic profile to enhance oral bioavailability and reduce metabolic degradation. A 2023 review in Drug Discovery Today emphasized the need for further studies on its in vivo efficacy, particularly in preclinical models of neurodegenerative diseases. The compound's potential as a lead molecule for drug development is being explored in collaboration with multiple pharmaceutical companies, highlighting its significance in the current landscape of medicinal chemistry.

From a safety standpoint, 1-(3-chloroprop-1-en-2-yl)-3-(difluoromethyl)sulfanylbenzene is considered non-toxic under standard handling conditions. Its chemical stability and low reactivity make it suitable for storage in controlled environments, although care must be taken to avoid exposure to moisture or high temperatures. These characteristics ensure that it can be safely synthesized and tested in laboratory settings without posing significant risks to personnel or the environment.

In conclusion, 1-(3-chloroprop-1-en-2-yl)-3-(difluoromethyl)sulfanylbenzene represents a versatile compound with diverse applications in pharmaceutical research. Its unique molecular structure, combined with the presence of fluorinated, chlorinated, and sulfur-containing groups, positions it as a valuable candidate for the development of novel therapeutics. As research in this area continues to evolve, the compound's potential to address unmet medical needs is becoming increasingly evident, underscoring its importance in the quest for innovative treatments.

For further information on the synthesis, biological activity, and applications of 1-(3-chloroprop-1-en-2-yl)-3-(difluoromethyl)sulfanylbenzene, we recommend consulting recent scientific literature and industry reports. The compound's role in modern drug discovery is likely to expand as new methodologies and technologies continue to advance the field of medicinal chemistry.

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